molecular formula C17H19F2N3O B2759187 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone CAS No. 1340911-53-6

3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone

Número de catálogo B2759187
Número CAS: 1340911-53-6
Peso molecular: 319.356
Clave InChI: ZIVLTAGKANCSAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as TAK-659, is a pyrimidine-based kinase inhibitor that has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a valuable tool for scientific research.

Mecanismo De Acción

3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone works by inhibiting various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can disrupt key signaling pathways involved in cancer growth and immune system function. This unique mechanism of action makes 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone a valuable tool for studying the role of kinases in disease.
Biochemical and Physiological Effects:
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can inhibit cell growth and induce apoptosis (programmed cell death). In autoimmune disorders, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can reduce inflammation and modulate immune system function. These effects make 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone a promising therapeutic agent for a variety of diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases in a controlled manner. 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone also has good solubility and stability, making it easy to work with in the lab. However, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone does have some limitations, including potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

There are several future directions for research involving 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One area of interest is the development of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in these diseases. Another area of interest is the use of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone as a tool for studying the role of kinases in disease. By selectively inhibiting certain kinases, researchers can gain a better understanding of their function and potential as therapeutic targets. Finally, the development of new analogs of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone with improved properties and specificity could lead to the discovery of even more effective drugs for treating disease.

Métodos De Síntesis

The synthesis of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 2,5-difluorobenzylamine with ethyl 2-chloroacetate to form ethyl 2-(2,5-difluorobenzylamino)acetate. This intermediate is then reacted with pyrrolidine to form the final product, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. The synthesis of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.

Aplicaciones Científicas De Investigación

3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating cancer and autoimmune disorders. In preclinical studies, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders. 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has also been studied for its potential use in combination with other drugs to enhance their effectiveness.

Propiedades

IUPAC Name

3-[(2,5-difluorophenyl)methyl]-6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c1-2-14-10-16(23)22(17(20-14)21-7-3-4-8-21)11-12-9-13(18)5-6-15(12)19/h5-6,9-10H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVLTAGKANCSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.